

Spectroscopic Analysis of (S)-Dodecyloxirane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-Dodecyloxirane**, also known as **(S)-1,2-Epoxytetradecane**. Due to the limited availability of spectroscopic data specifically for the **(S)-enantiomer**, this document primarily presents data for the racemic mixture of 1,2-Epoxytetradecane. It is crucial to note that while the gross structural features will be identical, subtle differences in spectra may be observed when using chiral spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2-Epoxytetradecane.

Table 1: ¹H NMR Spectroscopic Data of 1,2-Epoxytetradecane



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.9	m	1H	Oxirane CH
~2.7	t	1H	Oxirane CH ₂
~2.4	dd	1H	Oxirane CH2
~1.5	m	2H	CH ₂ adjacent to oxirane
1.2-1.4	m	20H	-(CH2)10-
0.88	t	3H	-СН₃

Note: Data is for the racemic mixture. In the presence of a chiral shift reagent, splitting of the oxirane proton signals would be expected for the (S)- and (R)-enantiomers.

Table 2: ¹³C NMR Spectroscopic Data of 1,2-Epoxytetradecane



Chemical Shift (δ) ppm	Assignment	
~52.4	Oxirane CH	
~47.1	Oxirane CH2	
~32.6	CH₂ adjacent to oxirane	
~31.9	-(CH ₂) ₁₀ -	
~29.7	-(CH ₂) ₁₀ -	
~29.6	-(CH ₂) ₁₀ -	
~29.4	-(CH ₂) ₁₀ -	
~29.3	-(CH ₂) ₁₀ -	
~26.1	-(CH ₂) ₁₀ -	
~22.7	-(CH ₂) ₁₀ -	
14.1	-CH₃	

Note: Data is for the racemic mixture.

Table 3: Infrared (IR) Spectroscopic Data of 1,2-

Epoxytetradecane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (alkane)
2854	Strong	C-H stretch (alkane)
1466	Medium	C-H bend (alkane)
1250	Medium	C-O stretch (epoxide, ring breathing)
913	Medium	Epoxide ring C-O symmetric stretch
835	Medium	Epoxide ring C-H bend



Table 4: Mass Spectrometry (MS) Data of 1,2-

Epoxytetradecane

m/z	Relative Intensity (%)	Assignment
212	< 5	[M]+ (Molecular Ion)
183	~ 10	[M - C2H₅] ⁺
111	~ 30	[C ₈ H ₁₅] ⁺
97	~ 50	[C7H13] ⁺
83	~ 70	[C ₆ H ₁₁] ⁺
71	~ 80	[C5H11] ⁺
57	~ 90	[C4H9] ⁺
43	100	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 1,2-Epoxytetradecane (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
- Chiral NMR Analysis: To distinguish between the (S) and (R) enantiomers, a chiral solvating agent or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample.



This induces diastereomeric interactions that can lead to the separation of signals for the enantiomers, particularly for the protons on and adjacent to the chiral center.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat 1,2-Epoxytetradecane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

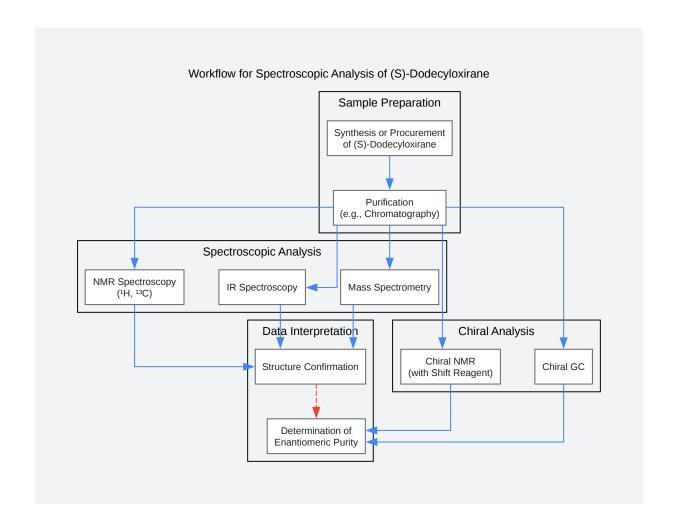
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities and for controlled introduction into the ion source.
- Ionization: Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The detector records the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **(S)-Dodecyloxirane**.





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Caption: Workflow for the spectroscopic analysis of **(S)-Dodecyloxirane**.

This guide provides a summary of the available spectroscopic data for dodecyloxirane and outlines the standard experimental procedures for their acquisition. For researchers focused on the specific stereochemistry of **(S)-Dodecyloxirane**, further analysis using chiral techniques is highly recommended to confirm enantiomeric purity and to observe any subtle stereospecific spectral differences.



To cite this document: BenchChem. [Spectroscopic Analysis of (S)-Dodecyloxirane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15225399#spectroscopic-data-nmr-ir-ms-of-s-dodecyloxirane]

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